molecular formula C6H5Cl2FIN B2922150 2-Chloro-4-fluoro-3-iodoaniline hydrochloride CAS No. 2172602-58-1

2-Chloro-4-fluoro-3-iodoaniline hydrochloride

Cat. No.: B2922150
CAS No.: 2172602-58-1
M. Wt: 307.92
InChI Key: OIIHXFGALAWREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-fluoro-3-iodoaniline hydrochloride is a chemical compound with the CAS Number: 2172602-58-1 . It has a molecular weight of 307.92 and is typically in the form of a powder . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4ClFIN.ClH/c7-5-4(10)2-1-3(8)6(5)9;/h1-2H,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Halogen Elements Removal from Aqueous Solution

Layered double hydroxides (LDHs) and thermally activated LDHs have been applied to remove various halogen species, including fluorine, chlorine, bromine, and iodine, from aqueous solutions. These materials demonstrate significant reduction in the concentration of selected anions in laboratory-scale experiments through anion exchange and surface adsorption. The effectiveness of LDHs in removing these anions suggests potential applications for 2-Chloro-4-fluoro-3-iodoaniline hydrochloride in environmental remediation processes to treat water contaminated with halogenated compounds (Theiss, Couperthwaite, Ayoko, & Frost, 2014).

Hypervalent Iodine Heterocycles Synthesis

Hypervalent iodine heterocycles have been synthesized involving compounds similar to this compound. These compounds exhibit unique structural and electronic properties, making them valuable for various chemical transformations and the development of new materials and pharmaceuticals. The structural investigation of such compounds provides insights into their potential applications in synthetic organic chemistry and drug discovery (Nemykin et al., 2011).

Intramolecular Arylthiolations Catalysis

This compound may participate in catalytic processes such as intramolecular arylthiolations. These reactions are facilitated by Cu(I) and Pd(II) catalysts, demonstrating the compound's potential as a substrate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This showcases the versatility of halogenated anilines in facilitating novel chemical transformations (Sahoo, Banerjee, Chakraborty, & Patel, 2012).

Electrophilic Trifluoromethylthiolation

Compounds related to this compound are utilized in the development of novel electrophilic trifluoromethylthiolating reagents. These reagents enable the introduction of trifluoromethylthio groups into various substrates, significantly expanding the toolkit available for the synthesis of molecules with potential pharmaceutical applications. The development of such reagents underscores the importance of halogenated anilines in medicinal chemistry (Shao et al., 2015).

Safety and Hazards

This compound is considered hazardous and comes with several safety warnings. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/mist/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

It belongs to the family of aniline-based compounds, which are often used in the synthesis of pharmaceuticals and dyes. They can interact with various biological targets depending on their specific substitutions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-fluoro-3-iodoaniline hydrochloride . Factors such as temperature, pH, and the presence of other substances can affect its stability and activity.

Properties

IUPAC Name

2-chloro-4-fluoro-3-iodoaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN.ClH/c7-5-4(10)2-1-3(8)6(5)9;/h1-2H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIHXFGALAWREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)I)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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